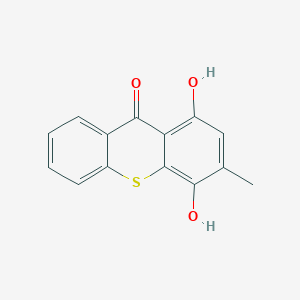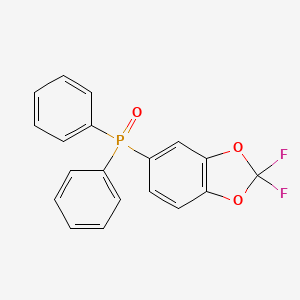
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple methyl groups attached to the benzene ring and aniline moiety, making it highly substituted and sterically hindered.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline typically involves the alkylation of aniline derivatives with pentamethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes involving large-scale alkylation reactions are employed, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in electron transfer reactions, influencing redox processes in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentamethylbenzyl alcohol: Similar in structure but lacks the aniline moiety.
N,N-Diphenyl-4-(1,2,2-triphenylvinyl)aniline: Contains a similar aniline core but with different substituents.
Uniqueness
2,3,4,5,6-Pentamethyl-N,N-bis(pentamethylphenyl)aniline is unique due to its high degree of methyl substitution, which imparts significant steric hindrance and influences its reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
403620-29-1 |
|---|---|
Fórmula molecular |
C33H45N |
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentamethyl-N,N-bis(2,3,4,5,6-pentamethylphenyl)aniline |
InChI |
InChI=1S/C33H45N/c1-16-19(4)25(10)31(26(11)20(16)5)34(32-27(12)21(6)17(2)22(7)28(32)13)33-29(14)23(8)18(3)24(9)30(33)15/h1-15H3 |
Clave InChI |
AHKBNCFACSNTDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C)N(C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)


![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)



